Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate

Antitubercular agents Mtb-DHFR inhibition Prodrug design

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate (CAS 380645-05-6) is a synthetic indole derivative bearing a C-5 oxyacetic acid ethyl ester side chain, with the indole core further substituted at C-3 by an acetyl group, at N-1 by a benzyl group, and at C-2 by a methyl group. The compound belongs to a family of 1,2,3,5-tetrasubstituted indoles that have recently emerged as a novel scaffold for selective inhibition of Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR), a validated target for antitubercular therapy.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
Cat. No. B3563502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3
InChIInChI=1S/C22H23NO4/c1-4-26-21(25)14-27-18-10-11-20-19(12-18)22(16(3)24)15(2)23(20)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3
InChIKeyFRTOIKLNGBTOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.9 [ug/mL]

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate: A Key Indole-Based Intermediate for Antitubercular Drug Discovery Programs


Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate (CAS 380645-05-6) is a synthetic indole derivative bearing a C-5 oxyacetic acid ethyl ester side chain, with the indole core further substituted at C-3 by an acetyl group, at N-1 by a benzyl group, and at C-2 by a methyl group . The compound belongs to a family of 1,2,3,5-tetrasubstituted indoles that have recently emerged as a novel scaffold for selective inhibition of Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR), a validated target for antitubercular therapy . Its structure positions it as a close structural analog and potential synthetic precursor of IND-07, the prototype selective Mtb-DHFR inhibitor reported with an IC₅₀ of 150 µM and a 6.53-fold selectivity index over human DHFR .

Why Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate Cannot Be Replaced by Generic Indole Analogs


Within the 1,2,3,5-tetrasubstituted indole chemical space, minor structural variations produce large shifts in biological selectivity and potency. For example, the lead compound IND-07—which differs from the title compound by carrying a butanoic acid side chain at the 5-position instead of an ethyl oxyacetate—exhibits an Mtb-DHFR IC₅₀ of 150 µM and a selectivity index of 6.53 over human DHFR . Further expansion of this series demonstrated that replacing the 5-oxybutanoic acid with a triazole-containing side chain yielded KC-08 and KC-11 with 4-fold and 18-fold selectivity for Mtb-DHFR over h-DHFR, respectively, along with improved ADME and pharmacokinetic profiles . Therefore, the exact ester/acid form, side-chain length, and substitution pattern at the 5-position directly govern target engagement, species selectivity, and drug-like properties. Simple replacement with an unsubstituted indole-5-oxyacetic acid ethyl ester (CAS 53232-66-9), which lacks the 3-acetyl, N-benzyl, and C-2 methyl groups, would entirely forfeit the Mtb-DHFR pharmacophore identified through structure-based design .

Quantitative Differentiation of Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate from Structurally Closest Analogs


Side-Chain Differentiation: Ethyl Oxyacetate Ester vs. Butanoic Acid (IND-07) – Impact on LogP, Permeability, and Prodrug Potential

The title compound bears a 5-oxyacetic acid ethyl ester side chain (—OCH₂COOEt), whereas the lead compound IND-07 carries a 5-oxybutanoic acid (—O(CH₂)₃COOH). This structural difference produces a calculated shift in lipophilicity: the ethyl ester is predicted to be approximately 1.5–2.0 LogP units more lipophilic than the free butanoic acid . The ethyl ester can function as a prodrug, undergoing esterase-mediated hydrolysis in mycobacterial cells to release the active carboxylic acid, a strategy commonly employed to enhance cell wall penetration in mycobacterial drug discovery . IND-07, being a free acid, may exhibit restricted passive diffusion across the highly impermeable Mtb cell wall. The ethyl ester form therefore offers distinct utility in early-stage screening cascades where intracellular target engagement is prioritized over isolated enzyme potency.

Antitubercular agents Mtb-DHFR inhibition Prodrug design

Scaffold Validation: The 5-Oxyacetic Acid Substituent Enables Bioisosteric Replacement in Mtb-DHFR Inhibitor Optimization

The 5-oxyacetic acid ethyl ester side chain present in the title compound represents a critical attachment point for bioisosteric replacement, as demonstrated by Sharma et al. (2019). In their study, the IND-07 5-oxybutanoic acid moiety was replaced with a 5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy) group, yielding compounds KC-08 and KC-11 . These derivatives exhibited Mtb-DHFR IC₅₀ values with 4- and 18-fold selectivity over h-DHFR, respectively, and KC-11 displayed superior pharmacokinetic profiles compared to IND-07 . The title compound, with its 5-oxyacetate ester, occupies a strategic intermediate position in this optimization pathway: it can be hydrolyzed to the free carboxylic acid and subsequently amidated or esterified to access diverse side chains. In contrast, the direct 3-oxyacetic acid indole isomers (e.g., 1-benzyl-2-methylindole-3-oxyacetic acid derivatives reported by Galun et al., 1979) have not been associated with Mtb-DHFR activity , underscoring the positional specificity of the 5-substitution pattern.

Bioisosteric replacement Mtb-DHFR Structure-activity relationship

Full Substitution Pattern: The N-Benzyl and 3-Acetyl Groups Define the Mtb-DHFR Pharmacophore Absent in Simpler Indole Analogs

The title compound contains four distinct substituents on the indole core: N-1 benzyl, C-2 methyl, C-3 acetyl, and the C-5 oxyacetic acid ethyl ester. The N-benzyl and 3-acetyl groups are critical components of the Mtb-DHFR pharmacophore identified through consensus docking and virtual screening . The parent unsubstituted analog, (1H-indol-5-yloxy)-acetic acid ethyl ester (CAS 53232-66-9, MW 219.24), lacks all three of the N-1, C-2, and C-3 substituents and has no reported activity against Mtb-DHFR . In the 2018 study, compound IND-07—which shares the N-benzyl, C-2 methyl, and C-3 acetyl pattern with the title compound—was the most potent among 11 synthesized analogs, with an IC₅₀ of 150 µM against Mtb-DHFR and whole-cell activity of 25–200 µM against H37Rv . This demonstrates that the full substitution pattern is indispensable for target recognition.

Pharmacophore model Virtual screening Mtb-DHFR

Synthetic Tractability: Direct Alkylation Route from 3-Acetyl-1-benzyl-5-hydroxy-2-methylindole

The title compound is accessible via O-alkylation of 3-acetyl-1-benzyl-5-hydroxy-2-methylindole (CAS 94004-61-2) with ethyl bromoacetate or a similar alkylating agent. Reaction records from Molaid demonstrate that the corresponding free carboxylic acid, 2-((3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)acetic acid, is obtained through alkylation with subsequent hydrolysis, referencing the Sharma et al. (2018) antitubercular study . The ethyl ester form may be isolated directly under milder conditions if ester hydrolysis is avoided. In contrast, the butanoic acid analog IND-07 requires a different alkylating agent (e.g., 4-bromobutanoic acid ester), necessitating a distinct synthetic route and potentially different optimization of reaction conditions . For procurement, the title compound offers a structurally defined, single-regioisomer product with unambiguous C-5 substitution, whereas attempts to alkylate the 5-hydroxyindole precursor without proper N-protection can lead to competing N-alkylation or 3-position alkylation byproducts.

Synthetic intermediate O-alkylation Mtb-DHFR

Research and Industrial Application Scenarios for Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate


Prodrug Screening in Whole-Cell Mtb H37Rv Assays

The ethyl ester form of the title compound can be evaluated in whole-cell MIC assays against M. tuberculosis H37Rv to determine whether the ester prodrug approach enhances cell wall penetration relative to the free carboxylic acid IND-07 (reported whole-cell activity 25–200 µM) . Researchers can directly compare the MIC of the title compound with that of IND-07 and the free 5-oxyacetic acid to quantify the impact of esterification on antimycobacterial potency.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Expansion of Mtb-DHFR Inhibitors

The 5-oxyacetic acid ethyl ester serves as a versatile intermediate for SAR studies. Hydrolysis yields the free carboxylic acid, which can be coupled to diverse amines, hydrazines, or alcohols to generate amide, hydrazide, or ester libraries. This strategy directly follows the bioisosteric replacement approach validated by Sharma et al. (2019), where replacement of the IND-07 side chain with triazole-containing moieties yielded KC-11 with an 18-fold selectivity index over h-DHFR and improved pharmacokinetic profiles .

Pharmacophore Validation and Docking Studies Against Mtb-DHFR

The title compound can be docked into the Mtb-DHFR active site (PDB: 1DF7) and compared with IND-07 and the 3-oxyacetic acid indole isomers. The N-benzyl, C-2 methyl, and C-3 acetyl groups are essential for occupying the hydrophobic pocket identified through consensus docking . Computational comparison of binding poses between 5-oxyacetic acid esters and 3-oxyacetic acid isomers (Galun et al., 1979) can rationalize why the 3-substituted series lacks Mtb-DHFR activity , providing a clear structural rationale for selecting the 5-substituted analog.

Selectivity Profiling Against Human DHFR

Following the protocol established by Sharma et al. (2018), the title compound (or its hydrolyzed free acid) should be tested in parallel enzymatic assays against Mtb-DHFR and human DHFR to establish selectivity ratios. IND-07 exhibited a selectivity index of 6.53 under these conditions . The title compound's ethyl ester may exhibit altered selectivity due to differential esterase activity in the enzyme assay, providing critical data for hit-to-lead optimization programs.

Quote Request

Request a Quote for Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.